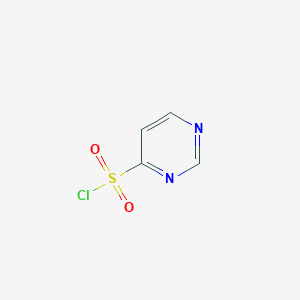

pyrimidine-4-sulfonyl chloride

Description

BenchChem offers high-quality pyrimidine-4-sulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about pyrimidine-4-sulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

pyrimidine-4-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClN2O2S/c5-10(8,9)4-1-2-6-3-7-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFDGFROHAXYTTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CN=C1S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Strategic Importance of Pyrimidine-4-sulfonyl Chloride

An In-depth Technical Guide to the Synthesis and Characterization of Pyrimidine-4-sulfonyl Chloride

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents due to its role as a bioisostere and its ability to engage in key biological interactions.[1] Pyrimidine derivatives exhibit a vast range of biological activities, including anticancer, antiviral, and antimicrobial properties.[2][3][4] Among the diverse functionalities that can be appended to this privileged heterocycle, the sulfonamide group stands out for its prevalence in marketed drugs. The key to unlocking a diverse library of novel pyrimidine-based sulfonamides is access to a reactive and versatile intermediate: pyrimidine-4-sulfonyl chloride .

This technical guide provides a comprehensive overview of a robust synthetic pathway to pyrimidine-4-sulfonyl chloride, detailed characterization protocols, and field-proven insights into the causality behind the experimental choices. As a highly reactive electrophile, this compound is typically synthesized in situ or used immediately after preparation, making a reliable and well-understood synthetic protocol essential for any drug discovery campaign.

Part 1: Synthesis of Pyrimidine-4-sulfonyl Chloride

The synthesis of aryl and heteroaryl sulfonyl chlorides can be approached through several methods, including the oxidation of thiols or sulfonic acids.[5] However, a classic and highly reliable route for introducing the sulfonyl chloride moiety onto an aromatic ring is via the diazotization of a primary amine, followed by a copper-catalyzed reaction with sulfur dioxide—a process analogous to the Sandmeyer reaction. This method is particularly advantageous as it starts from the readily available 4-aminopyrimidine.

The overall transformation is a two-step, one-pot process that converts the amino group into a diazonium salt, which is then displaced by a sulfonyl chloride group using sulfur dioxide and a copper(II) chloride catalyst.

Caption: High-level workflow for the synthesis of Pyrimidine-4-sulfonyl Chloride.

Experimental Protocol

This protocol describes the conversion of 4-aminopyrimidine to pyrimidine-4-sulfonyl chloride.

Materials:

-

4-Aminopyrimidine

-

Glacial Acetic Acid

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Sulfur Dioxide (SO₂) gas

-

Copper(II) Chloride (CuCl₂)

-

Dichloromethane (DCM)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ice

Procedure:

-

Catalyst Solution Preparation: In a three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a thermometer, prepare a saturated solution of sulfur dioxide in 100 mL of glacial acetic acid by bubbling SO₂ gas through the acid. Add 5 g of copper(II) chloride to this solution and cool the mixture to 0 °C in an ice-salt bath.

-

Diazotization: In a separate beaker, dissolve 9.5 g (0.1 mol) of 4-aminopyrimidine in a mixture of 50 mL of glacial acetic acid and 25 mL of concentrated hydrochloric acid, cooling the mixture to 0-5 °C.

-

Slowly add a pre-cooled solution of 7.0 g (0.1 mol) of sodium nitrite in 15 mL of water to the 4-aminopyrimidine solution. Maintain the temperature below 5 °C throughout the addition. The formation of the diazonium salt is nearly instantaneous.

-

Causality Insight: Maintaining a low temperature is critical to prevent the decomposition of the unstable diazonium salt, which could lead to side reactions and reduced yield.

-

-

Sulfonyl Chloride Formation: Immediately add the freshly prepared cold diazonium salt solution portion-wise to the stirred, SO₂-saturated catalyst solution from Step 1, ensuring the reaction temperature does not exceed 10 °C. Vigorous evolution of nitrogen gas will be observed.

-

Causality Insight: The copper catalyst facilitates the radical decomposition of the diazonium salt and the subsequent reaction with sulfur dioxide to form the sulfonyl chloride.

-

-

After the addition is complete and the nitrogen evolution has subsided, allow the reaction mixture to stir for an additional 30 minutes at 5-10 °C.

-

Workup and Isolation: Pour the reaction mixture onto 500 g of crushed ice. The crude pyrimidine-4-sulfonyl chloride will precipitate.

-

Extract the aqueous mixture three times with 100 mL portions of cold dichloromethane.

-

Combine the organic extracts and wash them with cold saturated sodium bicarbonate solution, followed by cold brine.

-

Causality Insight: The bicarbonate wash neutralizes any remaining acids, which is crucial as the sulfonyl chloride is sensitive to hydrolysis, especially under basic conditions at higher temperatures.

-

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure at a low temperature (<30 °C).

-

The resulting solid is pyrimidine-4-sulfonyl chloride, which should be used immediately in subsequent reactions due to its reactivity and moisture sensitivity.

Part 2: Characterization of the Final Product

Thorough characterization is essential to confirm the structure and purity of the synthesized pyrimidine-4-sulfonyl chloride. The following techniques are standard for this purpose.

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. growingscience.com [growingscience.com]

- 3. Design, Synthesis and Bioactivity of Novel Pyrimidine Sulfonate Esters Containing Thioether Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and evaluation of novel amino pyrimidine derivatives containing sulfonamide and their application as EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. d-nb.info [d-nb.info]

The Alchemist's Reagent: A Technical Guide to Pyrimidine-4-sulfonyl Chloride for Advanced Drug Discovery

Introduction: The Strategic Importance of the Pyrimidine-4-sulfonyl Moiety

In the intricate landscape of medicinal chemistry, the pyrimidine scaffold stands as a "privileged structure," a core motif repeatedly found in therapeutic agents due to its profound biological relevance and versatile chemical nature.[1] As a fundamental component of nucleobases, its derivatives are adept at interacting with a vast array of biological targets.[2] When this potent heterocycle is armed with a sulfonyl chloride group at the 4-position, it transforms into pyrimidine-4-sulfonyl chloride—a highly reactive and strategic building block for drug development professionals.

This guide provides an in-depth exploration of the physicochemical properties, synthesis, reactivity, and handling of pyrimidine-4-sulfonyl chloride. It is designed for researchers and scientists who seek to leverage this powerful electrophile for the construction of novel sulfonamide and sulfonate ester libraries, enabling the rapid exploration of structure-activity relationships (SAR) and the development of next-generation therapeutics.

Section 1: Core Physicochemical Properties

Understanding the fundamental properties of pyrimidine-4-sulfonyl chloride is paramount for its effective use in synthesis. While extensive experimental data for this specific isomer is not widely available in peer-reviewed literature, we can compile its core identifiers and infer its properties based on well-understood chemical principles and data from analogous compounds.

Table 1: Physicochemical and Identity Data for Pyrimidine-4-sulfonyl Chloride

| Property | Value | Source / Comment |

| IUPAC Name | pyrimidine-4-sulfonyl chloride | [3] |

| CAS Number | 1198596-10-9 | [3] |

| Molecular Formula | C₄H₃ClN₂O₂S | [3] |

| Molecular Weight | 178.60 g/mol | [3] |

| Canonical SMILES | C1=CN=C(C=N1)S(=O)(=O)Cl | [3] |

| Appearance | Not experimentally reported. Likely a solid. | Inferred from related compounds. |

| Melting Point | Not experimentally reported. | - |

| Boiling Point | Not experimentally reported. | The related pyridine-4-sulfonyl chloride has a reported boiling point of 284 °C.[4] |

| Solubility | Not experimentally reported. | Expected to be soluble in anhydrous polar aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile (MeCN). Highly reactive with protic solvents like water and alcohols. |

| Stability | Moisture-sensitive. | The sulfonyl chloride moiety is susceptible to hydrolysis.[5] |

Section 2: Synthesis of Pyrimidine-4-sulfonyl Chloride: A Proposed Route

A specific, peer-reviewed synthesis protocol for pyrimidine-4-sulfonyl chloride is not readily found. However, a robust and logical synthesis can be designed based on well-established transformations in heterocyclic and sulfur chemistry, primarily involving the oxidative chlorination of a corresponding thiol.[6] This approach offers a reliable pathway from commercially available starting materials.

The proposed synthesis begins with pyrimidine-4-thiol, which is subjected to oxidative chlorination. This is a powerful and direct method for converting thiols into their corresponding sulfonyl chlorides. The use of an aqueous system with a chlorinating agent like sodium hypochlorite (bleach) under acidic conditions generates the necessary reactive chlorine species in situ.

Caption: Proposed workflow for the synthesis of pyrimidine-4-sulfonyl chloride.

Experimental Protocol (Proposed)

-

Reaction Setup: Suspend pyrimidine-4-thiol (1.0 eq) in dichloromethane (DCM, ~5-10 mL per gram of thiol) in a round-bottom flask equipped with a magnetic stirrer and a temperature probe.

-

Cooling: Cool the suspension to between -5 °C and 0 °C using an acetone/ice bath.

-

Acidification: Add 1 M hydrochloric acid (HCl, ~5 eq) to the slurry.

-

Oxidative Chlorination: While vigorously stirring and maintaining the internal temperature below 0 °C, add commercial bleach (e.g., 8.25% NaOCl, ~3.5 eq) dropwise via an addition funnel over 30-45 minutes. The reaction is highly exothermic and careful temperature control is critical to prevent side reactions.

-

Monitoring: Stir the resulting mixture for an additional 30 minutes at < 0 °C. The reaction progress can be monitored by TLC (Thin Layer Chromatography), observing the consumption of the starting material.

-

Quenching: Quench the excess oxidant by slowly adding a 1 M solution of sodium metabisulfite until a test with potassium iodide-starch paper indicates no remaining oxidant.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic phase sequentially with cold saturated sodium bicarbonate solution and cold brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure (rotary evaporation) at low temperature (< 30 °C) to afford the crude pyrimidine-4-sulfonyl chloride.

-

Purification: The product can be purified by recrystallization from a suitable solvent system (e.g., DCM/hexanes) if necessary, although it is often used directly in subsequent steps due to its reactivity.

Section 3: Spectroscopic and Analytical Characterization

Accurate characterization is essential for confirming the identity and purity of the synthesized material. Below are the predicted spectroscopic signatures for pyrimidine-4-sulfonyl chloride.

Table 2: Predicted Spectroscopic Data for Pyrimidine-4-sulfonyl Chloride

| Technique | Expected Signature | Rationale |

| ¹H NMR | δ ~9.5-9.7 ppm (s, 1H, H2)δ ~9.2-9.4 ppm (d, 1H, H6)δ ~8.4-8.6 ppm (d, 1H, H5) | The pyrimidine protons are significantly deshielded due to the electronegative nitrogen atoms and the powerful electron-withdrawing -SO₂Cl group. H2 is a singlet, while H5 and H6 will be doublets with a characteristic coupling constant (J ≈ 5-6 Hz). The chemical shifts are estimated based on data for unsubstituted pyrimidine (H2: 9.26 ppm, H4/6: 8.78 ppm, H5: 7.36 ppm) and the expected strong deshielding from the sulfonyl chloride group at position 4.[7] |

| ¹³C NMR | δ ~160-165 ppm (C4)δ ~158-160 ppm (C2, C6)δ ~125-130 ppm (C5) | The carbon directly attached to the sulfonyl chloride group (C4) will be significantly downfield. The other ring carbons will also be deshielded compared to the parent heterocycle. |

| FT-IR (KBr, cm⁻¹) | 1380-1360 (strong, ν asym SO₂)1190-1170 (strong, ν sym SO₂)~1570, ~1470, ~1400 (ν C=C, C=N) | The two strong bands for the asymmetric and symmetric stretching of the S=O bonds are highly characteristic of sulfonyl chlorides.[8] Additional bands correspond to the pyrimidine ring vibrations. |

| Mass Spec (EI) | M⁺ at m/z 178/180 | The molecular ion peak should exhibit a characteristic ~3:1 isotopic pattern for the presence of one chlorine atom (³⁵Cl/³⁷Cl). |

Section 4: Chemical Reactivity and Synthetic Applications

The synthetic utility of pyrimidine-4-sulfonyl chloride stems from the high electrophilicity of the sulfur atom. It readily undergoes nucleophilic substitution with a wide range of nucleophiles, most notably primary and secondary amines, to form stable sulfonamide linkages. This reaction is a cornerstone of modern medicinal chemistry.

Mechanism: Nucleophilic Acyl Substitution

The reaction proceeds via a classical nucleophilic acyl substitution mechanism. The lone pair of the amine nitrogen attacks the electrophilic sulfur atom, forming a tetrahedral intermediate. The chloride ion is then expelled as a leaving group, and a proton is lost from the nitrogen (typically scavenged by a base) to yield the final sulfonamide product.

Caption: Logical flow of sulfonamide formation from pyrimidine-4-sulfonyl chloride.

Field-Proven Protocol: General Synthesis of Pyrimidine-4-sulfonamides

This protocol is adapted from established procedures for the synthesis of sulfonamides from sulfonyl chlorides and amines.[9]

-

Amine Solution: In a dry round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve the desired primary or secondary amine (1.0 eq) in anhydrous dichloromethane (DCM).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (Et₃N, 1.5 - 2.0 eq) or diisopropylethylamine (DIPEA), to the solution.

-

Cooling: Cool the solution to 0 °C in an ice bath. This is crucial for controlling the exothermicity of the reaction, especially with reactive amines.

-

Sulfonyl Chloride Addition: Dissolve pyrimidine-4-sulfonyl chloride (1.0 - 1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cold amine solution over 15-30 minutes.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. The progress should be monitored by TLC.

-

Workup: Dilute the reaction mixture with DCM and transfer it to a separatory funnel. Wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally with brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude sulfonamide can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or ethanol/water).

Section 5: Stability, Storage, and Safe Handling

As a reactive electrophile, pyrimidine-4-sulfonyl chloride requires careful handling and storage to maintain its integrity and ensure user safety.

-

Stability: The compound is highly sensitive to moisture and will readily hydrolyze to the corresponding pyrimidine-4-sulfonic acid. All handling should be performed under anhydrous conditions.[5]

-

Storage: Store in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dry, and well-ventilated area. For long-term storage, refrigeration (2-8 °C) is recommended. Keep away from water, alcohols, and strong bases.

-

Safe Handling:

-

Personal Protective Equipment (PPE): Always wear safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[10]

-

Engineering Controls: Handle exclusively in a certified chemical fume hood to avoid inhalation of corrosive vapors.

-

Corrosivity: The compound is expected to be corrosive and can cause severe skin burns and eye damage upon contact.[5][11] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

-

Spill Management: In case of a spill, absorb with an inert material (e.g., vermiculite or sand) and place in a sealed container for chemical waste disposal. Do not use water for cleanup.

-

Conclusion

Pyrimidine-4-sulfonyl chloride is more than just a chemical intermediate; it is a strategic tool for the medicinal chemist. Its well-defined reactivity allows for the predictable and efficient synthesis of diverse sulfonamide libraries, a critical step in the journey of drug discovery. While its specific physicochemical data remains to be fully documented in public literature, its behavior can be confidently predicted from established chemical principles. By understanding its synthesis, reactivity, and handling requirements as outlined in this guide, researchers can effectively unlock the potential of this versatile building block to create novel molecules with therapeutic promise.

References

- Patel, R. P., et al. (2015). Studies on synthesis of pyrimidine derivatives and their antimicrobial activity. Journal of Saudi Chemical Society, 19(5), 527-534.

-

PubChem. (n.d.). Pyrimidine. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

- Supporting Information for "Synthesis of sulfonyl chloride substrate precursors". (n.d.). Retrieved January 19, 2026, from a source providing synthetic organic chemistry procedures.

- Wang, X., et al. (2022). Sulfone Displacement Approach for Large-Scale Synthesis of 4-Chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine. Organic Process Research & Development, 26(1), 114-120.

- Baluja, S., et al. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Journal of Analytical & Pharmaceutical Research, 7(5), 540-546.

- Gómez-Palomino, A., & Cornella, J. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4.

- Huag, T. R., et al. (2021). 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. STAR Protocols, 2(2), 100531.

- Delistade, T. A., et al. (2022). Chemical synthesis of 4′-thio and 4′-sulfinyl pyrimidine nucleoside analogues. Organic & Biomolecular Chemistry, 20(1), 85-90.

-

Gómez-Palomino, A., & Cornella, J. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. PubMed. Retrieved January 19, 2026, from [Link]

-

ACD/Labs. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. Retrieved January 19, 2026, from [Link]

- Cornella, J., et al. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4.

- Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 123-142.

-

PubChem. (n.d.). Pyridine-3-sulfonyl chloride. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

- Reeve, J. R., & Sammakia, T. (2014). C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. Organic Letters, 16(21), 5644–5647.

Sources

- 1. growingscience.com [growingscience.com]

- 2. medcraveonline.com [medcraveonline.com]

- 3. Buy Online CAS Number 1198596-10-9 - TRC - 4-Pyrimidinesulfonyl Chloride | LGC Standards [lgcstandards.com]

- 4. Pyridine-4-sulfonyl Chloride CAS#: 134479-04-2 [m.chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. rsc.org [rsc.org]

- 7. Pyrimidine(289-95-2) 1H NMR spectrum [chemicalbook.com]

- 8. Chemical synthesis of 4′-thio and 4′-sulfinyl pyrimidine nucleoside analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Studies on synthesis of pyrimidine derivatives and their antimicrobial activity - Arabian Journal of Chemistry [arabjchem.org]

- 10. echemi.com [echemi.com]

- 11. 4-Pyridinesulfonyl chloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

pyrimidine-4-sulfonyl chloride reactivity with nucleophiles

An In-depth Technical Guide to the Reactivity of Pyrimidine-4-Sulfonyl Chloride with Nucleophiles

Authored by a Senior Application Scientist

Abstract

Pyrimidine-4-sulfonyl chloride is a pivotal reagent in modern medicinal chemistry, serving as a versatile electrophilic building block for the synthesis of a diverse array of sulfonamide and sulfonate ester derivatives.[1] The inherent electron-deficient nature of the pyrimidine ring significantly enhances the reactivity of the sulfonyl chloride moiety, making it a preferred substrate for coupling with a wide range of nucleophiles. This guide provides a comprehensive exploration of the core principles governing the reactivity of pyrimidine-4-sulfonyl chloride. We will delve into the mechanistic underpinnings of its reactions with key nucleophilic classes, provide field-proven experimental protocols, and discuss the profound implications of the resulting pyrimidine-sulfonamide scaffold in contemporary drug discovery and development.[2][3]

Introduction: The Pyrimidine-Sulfonyl Chloride Scaffold

The pyrimidine core is a privileged scaffold in drug design, integral to the structure of DNA and RNA and present in numerous FDA-approved therapeutics for a wide range of diseases, including cancer and infectious diseases.[4] When functionalized with a sulfonyl chloride group at the 4-position, the resulting molecule, pyrimidine-4-sulfonyl chloride, becomes a highly valuable intermediate.[1] The sulfonamide linkage it forms upon reaction with amines is a cornerstone of medicinal chemistry, found in antibacterial agents, diuretics, anticonvulsants, and enzyme inhibitors.[3][5][6]

The reactivity of this scaffold is dictated by two primary factors:

-

The Electrophilic Sulfur Center: The sulfur atom of the sulfonyl chloride group is highly electron-deficient due to the pull of two oxygen atoms and a chlorine atom. This makes it a prime target for nucleophilic attack.

-

The Influence of the Pyrimidine Ring: The two nitrogen atoms in the pyrimidine ring are strongly electron-withdrawing. This effect is transmitted through the ring to the sulfonyl chloride group, further increasing the electrophilicity of the sulfur atom and making it more susceptible to nucleophilic attack compared to its benzenoid analogs.

Synthesis of Pyrimidine-4-sulfonyl Chloride

While commercially available, pyrimidine-4-sulfonyl chloride can also be synthesized in the laboratory. Common strategies for synthesizing sulfonyl chlorides are applicable, often starting from the corresponding thiol, sulfonic acid, or sulfonyl hydrazide.[7][8] A prevalent method involves the oxidative chlorination of a corresponding pyrimidine-4-thiol.[9][10]

Caption: General workflow for synthesizing pyrimidine-4-sulfonyl chloride.

Core Reactivity: Mechanism of Nucleophilic Substitution

The principal reaction of pyrimidine-4-sulfonyl chloride is a nucleophilic substitution at the sulfur center. This is not to be confused with a nucleophilic aromatic substitution (SNAr) on the pyrimidine ring itself, although the ring's properties are crucial to the reaction's facility.[11] The reaction proceeds via a two-step addition-elimination mechanism.

-

Nucleophilic Attack: The nucleophile (e.g., an amine, alcohol, or thiol) uses its lone pair of electrons to attack the highly electrophilic sulfur atom. This forms a transient, high-energy pentacoordinate sulfur intermediate.[12]

-

Elimination of Leaving Group: The intermediate rapidly collapses, reforming the sulfur-oxygen double bonds and expelling the chloride ion, which is an excellent leaving group. The result is the formation of a stable sulfonamide, sulfonate ester, or thiosulfonate.

Caption: Mechanism of sulfonamide formation from pyrimidine-4-sulfonyl chloride.

Reactivity with N-Nucleophiles: The Gateway to Sulfonamides

The most significant reaction of pyrimidine-4-sulfonyl chloride is with primary and secondary amines to form sulfonamides.[13] This transformation is a cornerstone of drug discovery, enabling the creation of vast libraries of compounds for biological screening.[2][14]

Causality Behind Experimental Choices

-

Base: The reaction generates hydrogen chloride (HCl) as a byproduct.[15] This acid will protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Therefore, a non-nucleophilic base, typically pyridine or triethylamine (TEA), is required to scavenge the HCl. At least one equivalent of the base is essential.[15]

-

Solvent: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (ACN) are standard.[15] They effectively dissolve the reactants without participating in the reaction. It is critical to use anhydrous solvents, as water can hydrolyze the highly reactive sulfonyl chloride.[15]

-

Temperature: The reaction is often initiated at a low temperature (e.g., 0 °C) to control the initial exothermic reaction, particularly with highly reactive primary amines. It is then allowed to warm to room temperature to ensure completion.[16]

Primary vs. Secondary Amines

Primary amines generally react more rapidly than secondary amines due to lower steric hindrance around the nitrogen atom.[17] With primary amines, a potential side reaction is the formation of a disulfonylated product, where a second molecule of the sulfonyl chloride reacts with the N-H proton of the newly formed sulfonamide. This is typically avoided by using a slight excess of the amine and controlled addition of the sulfonyl chloride.

Reactivity with O- and S-Nucleophiles

While less common than aminolysis, pyrimidine-4-sulfonyl chloride readily reacts with other nucleophiles, expanding its synthetic utility.

-

Alcohols (O-Nucleophiles): In the presence of a base like pyridine, alcohols react to form sulfonate esters.[12][18] These esters are themselves reactive intermediates, with the pyrimidine-4-sulfonate group acting as an excellent leaving group in subsequent substitution reactions.

-

Thiols (S-Nucleophiles): Thiols are highly potent nucleophiles and react smoothly with pyrimidine-4-sulfonyl chloride to yield thiosulfonates.[19] This reaction proceeds rapidly, often at room temperature.

| Nucleophile Class | Specific Example | Typical Conditions (Base, Solvent) | Product Type | Key Considerations |

| Primary Amine | Aniline | Pyridine or TEA, DCM | Sulfonamide | Highly reactive; control temperature.[16] |

| Secondary Amine | Morpholine | Pyridine or TEA, THF | Sulfonamide | Less reactive than primary amines due to sterics.[17] |

| Alcohol | Ethanol | Pyridine, DCM | Sulfonate Ester | Requires a base to deprotonate the alcohol.[12] |

| Thiol | Thiophenol | TEA, ACN | Thiosulfonate | Highly nucleophilic; reaction is typically fast.[19] |

Experimental Protocol: Synthesis of N-Benzylpyrimidine-4-sulfonamide

This protocol provides a self-validating system for the synthesis of a representative sulfonamide. Each step is designed to ensure optimal reaction conditions and facilitate straightforward purification.

Materials:

-

Pyrimidine-4-sulfonyl chloride

-

Benzylamine

-

Triethylamine (TEA), anhydrous

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add benzylamine (1.0 eq.). Dissolve it in anhydrous DCM.

-

Cooling: Cool the solution to 0 °C in an ice bath. This mitigates the exothermicity of the reaction.

-

Base Addition: Add anhydrous TEA (1.1 eq.) to the solution and stir for 5 minutes.

-

Electrophile Addition: Dissolve pyrimidine-4-sulfonyl chloride (1.05 eq.) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-20 minutes using an addition funnel.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Workup - Quenching: Once the reaction is complete, quench by adding deionized water.

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine. The acid wash removes excess amine and TEA, while the bicarbonate wash removes any remaining acidic impurities.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure N-benzylpyrimidine-4-sulfonamide.

Caption: Step-by-step experimental workflow for sulfonamide synthesis.

Conclusion: A Pillar of Modern Drug Discovery

Pyrimidine-4-sulfonyl chloride demonstrates robust and predictable reactivity with a wide range of nucleophiles, making it an indispensable tool for researchers, scientists, and drug development professionals. The resulting pyrimidine-sulfonamide hybrids have shown significant potential as anticancer, antimicrobial, and anti-inflammatory agents.[2][4][20] Understanding the mechanistic principles and experimental nuances detailed in this guide allows for the rational design and efficient synthesis of novel chemical entities with tailored therapeutic properties, solidifying the role of this scaffold as a pillar of modern medicinal chemistry.

References

- BenchChem. (2025).

- Future Medicinal Chemistry. (2024). The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. Future Science.

- ECHEMI. (n.d.).

- BenchChem. (2025). Avoiding common errors in sulfonamide synthesis experimental protocols.

- National Center for Biotechnology Information. (2024). The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. PMC.

- Royal Society of Chemistry. (2025).

- National Center for Biotechnology Information. (n.d.).

- CORE. (n.d.). The Synthesis of Functionalised Sulfonamides.

- ECHEMI. (2018).

- Wikipedia. (n.d.).

- ChemicalBook. (n.d.). PYRIDINE-2-SULFONYL CHLORIDE synthesis.

- National Center for Biotechnology Information. (n.d.). Recent Advances in Pyrimidine-Based Drugs. PMC.

- National Center for Biotechnology Information. (n.d.).

- Wiley Online Library. (n.d.).

- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.

- Organic Chemistry Portal. (n.d.). Pyrimidine synthesis.

- Royal Society of Chemistry. (n.d.).

- ResearchGate. (2025). Sulfonamides as a Promising Scaffold in Drug Discovery.

- Growing Science. (2021).

- Cureus. (n.d.). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.

- BOC Sciences. (n.d.). Pyridine-4-sulfonyl Chloride: Your Partner for Custom Synthesis Needs.

- Wiley Online Library. (n.d.).

- PubMed. (2018). Pyrimidine Nucleosides with a Reactive (β-Chlorovinyl)sulfone or (β-Keto)

- Sigma-Aldrich. (n.d.). Sulfonyl Chlorides and Sulfonamides.

- Synfacts. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. Thieme.

- PubMed. (2025). Sulfoxidation of pyrimidine thioate derivatives and study their biological activities.

- Figshare. (2018). Pyrimidine Nucleosides with a Reactive (β-Chlorovinyl)sulfone or (β-Keto)

- Chemistry & Biology Interface. (2018). Recent advances in synthesis of sulfonamides: A review.

- YouTube. (2020). Activation of Alcohols: Reactions with sulfonyl chlorides (ie-TsCl and MsCl).

- Chemistry LibreTexts. (2021). 23.9: Amines as Nucleophiles.

- Chemistry Steps. (n.d.). Reactions of Thiols.

- Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.

- National Center for Biotechnology Information. (n.d.).

- YouTube. (2021). CHM 252: Organic Chemistry: Alcohols: Reaction Importance and Sulfonyl Chloride Intro Part 9.

Sources

- 1. nbinno.com [nbinno.com]

- 2. tandfonline.com [tandfonline.com]

- 3. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 7. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00405E [pubs.rsc.org]

- 10. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides [organic-chemistry.org]

- 11. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 12. youtube.com [youtube.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. cbijournal.com [cbijournal.com]

- 17. pubs.rsc.org [pubs.rsc.org]

- 18. youtube.com [youtube.com]

- 19. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

- 20. Sulfoxidation of pyrimidine thioate derivatives and study their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Pyrimidine-4-sulfonyl Chloride: A Predictive and Practical Guide

This technical guide provides a detailed analysis of the expected spectroscopic data for pyrimidine-4-sulfonyl chloride. In the absence of comprehensive, publicly available experimental spectra for this specific compound, this guide leverages a predictive approach grounded in the empirical data of structurally analogous molecules. By examining the spectroscopic features of the pyrimidine core, the influence of 4-position substitution, and the characteristic signals of the sulfonyl chloride moiety, we can construct a reliable and scientifically sound predicted spectroscopic profile. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the spectroscopic properties of this important synthetic intermediate.

Predicted Spectroscopic Data Summary

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for pyrimidine-4-sulfonyl chloride. These predictions are derived from the analysis of related compounds and quantum chemical calculations.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Rationale |

| ~9.50 | d | ~1.0 | H-2 | The proton at C-2 is deshielded by two adjacent nitrogen atoms. |

| ~9.10 | d | ~5.0 | H-6 | The proton at C-6 is deshielded by the adjacent nitrogen and the electron-withdrawing sulfonyl chloride group. |

| ~8.20 | dd | ~5.0, ~1.0 | H-5 | The proton at C-5 is influenced by both H-6 and H-2. |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~160.0 | C-2 | Carbon situated between two nitrogen atoms. |

| ~158.0 | C-6 | Carbon adjacent to a nitrogen atom and the sulfonyl chloride group. |

| ~155.0 | C-4 | Carbon directly attached to the electron-withdrawing sulfonyl chloride group. |

| ~122.0 | C-5 | The least deshielded carbon in the pyrimidine ring. |

Table 3: Predicted IR Data (ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3100-3000 | Medium | C-H stretch (aromatic) | Characteristic for C-H bonds in the pyrimidine ring. |

| ~1570, ~1470, ~1400 | Strong | C=C and C=N stretching | Typical for aromatic and heteroaromatic ring systems. |

| ~1380 | Strong | Asymmetric SO₂ stretch | A characteristic and strong absorption for sulfonyl chlorides.[1] |

| ~1180 | Strong | Symmetric SO₂ stretch | Another characteristic and strong absorption for sulfonyl chlorides.[1] |

| ~850 | Strong | C-H out-of-plane bending | Dependent on the substitution pattern of the ring. |

| ~600 | Medium | S-Cl stretch | Characteristic for the sulfonyl chloride group. |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization, EI)

| m/z | Relative Intensity | Assignment | Rationale |

| 178/180 | High | [M]⁺ | Molecular ion peak, showing the characteristic 3:1 isotopic pattern for one chlorine atom. |

| 143 | Medium | [M-Cl]⁺ | Loss of the chlorine radical. |

| 114 | Medium | [M-SO₂]⁺ | Loss of sulfur dioxide. |

| 79 | High | [C₄H₃N₂]⁺ | Pyrimidine ring fragment. |

| 52 | Medium | [C₃H₂N]⁺ | Further fragmentation of the pyrimidine ring. |

The Logic Behind the Predictions: A Deep Dive into Analogous Structures

The predictions presented above are not arbitrary but are based on a careful analysis of the spectroscopic data of related compounds. This section elucidates the reasoning behind these predictions by dissecting the contributions of the pyrimidine core and the sulfonyl chloride group.

The Pyrimidine Core: Spectroscopic Benchmarks

The foundational structure, pyrimidine, provides the baseline for our predictions.

-

¹H NMR of Pyrimidine: In pyrimidine, the protons at the 2, 4, and 6 positions are significantly deshielded due to the electron-withdrawing effect of the two nitrogen atoms. The proton at C-2 is the most deshielded, followed by the protons at C-4 and C-6, and finally the proton at C-5.[2]

-

¹³C NMR of Pyrimidine: Similarly, the carbon atoms at the 2, 4, and 6 positions are deshielded in the ¹³C NMR spectrum.[3]

-

IR Spectrum of Pyrimidine: The IR spectrum of pyrimidine shows characteristic absorptions for aromatic C-H stretching above 3000 cm⁻¹ and a series of sharp bands in the 1600-1400 cm⁻¹ region corresponding to the ring C=C and C=N stretching vibrations.[4][5]

-

Mass Spectrum of Pyrimidine: The mass spectrum of pyrimidine is dominated by the molecular ion peak. Fragmentation often involves the loss of HCN, leading to smaller, stable fragments.[2][6]

The Influence of the Sulfonyl Chloride Group

The sulfonyl chloride group (-SO₂Cl) is a powerful electron-withdrawing group that significantly influences the electronic environment of the pyrimidine ring.

-

¹H and ¹³C NMR: The -SO₂Cl group will deshield the adjacent protons and carbons. This effect is most pronounced at the position of substitution (C-4) and the ortho positions (C-5 and the nitrogen at position 3). This deshielding effect is additive to the inherent electronic properties of the pyrimidine ring.

-

IR Spectroscopy: The sulfonyl chloride group has very strong and characteristic asymmetric and symmetric stretching vibrations for the S=O bonds, typically found around 1370-1380 cm⁻¹ and 1165-1185 cm⁻¹, respectively.[1] A band for the S-Cl stretch is also expected at lower wavenumbers.

-

Mass Spectrometry: In the mass spectrometer, sulfonyl chlorides can undergo fragmentation through the loss of a chlorine radical, sulfur dioxide, or the entire sulfonyl chloride group.

Experimental Protocols: Best Practices for Data Acquisition

To obtain high-quality spectroscopic data for pyrimidine-4-sulfonyl chloride, the following experimental protocols are recommended. These are based on standard methodologies for similar organic compounds.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of pyrimidine-4-sulfonyl chloride in 0.6 mL of deuterated chloroform (CDCl₃). The use of an inert solvent is crucial due to the reactivity of the sulfonyl chloride group.

-

¹H NMR Acquisition:

-

Use a 500 MHz or higher field NMR spectrometer.

-

Acquire the spectrum at room temperature.

-

Use a standard pulse sequence with a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire at least 16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence.

-

Acquire the spectrum over a wide spectral width (e.g., 0-200 ppm).

-

A longer acquisition time and a larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

-

IR Spectroscopy

-

Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory for the IR spectrometer. Place a small amount of the solid or liquid sample directly on the ATR crystal.

-

Data Acquisition:

-

Record the spectrum from 4000 to 400 cm⁻¹.

-

Co-add at least 16 scans to improve the signal-to-noise ratio.

-

Perform a background scan with a clean ATR crystal before running the sample.

-

Mass Spectrometry

-

Sample Introduction: Use a direct insertion probe or a gas chromatograph for sample introduction.

-

Ionization: Electron Ionization (EI) at 70 eV is a standard method for obtaining fragmentation patterns.

-

Mass Analysis: Use a quadrupole or time-of-flight (TOF) mass analyzer to record the mass spectrum over a range of m/z 50-300.

Visualizing the Molecular Structure and Logic

The following diagrams illustrate the molecular structure and the logical connections in the spectroscopic analysis.

Figure 1: Molecular structure of pyrimidine-4-sulfonyl chloride.

Figure 2: Predicted major fragmentation pathways for pyrimidine-4-sulfonyl chloride in EI-MS.

Conclusion

This technical guide provides a robust, predictive framework for understanding the spectroscopic characteristics of pyrimidine-4-sulfonyl chloride. By grounding our predictions in the empirical data of analogous compounds, we offer a valuable resource for researchers working with this and related molecules. The provided protocols for data acquisition represent best practices that will aid in the experimental verification of these predictions. As with any predictive work, experimental validation is the ultimate arbiter, and it is our hope that this guide will facilitate and inform such future studies.

References

- Brukner, A. (2010). Spectroscopic Methods in Organic Chemistry. Georg Thieme Verlag.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). Pyrimidine. Retrieved from [Link]

-

ACD/Labs. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. Retrieved from [Link]

Sources

pyrimidine-4-sulfonyl chloride CAS number and molecular structure

An In-depth Technical Guide to Pyrimidine-4-sulfonyl Chloride: A Keystone Reagent in Modern Drug Discovery

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of Privileged Scaffolds and Reactive Intermediates

In the landscape of contemporary drug discovery and medicinal chemistry, the efficiency of synthesizing novel molecular entities with therapeutic potential is paramount. Central to this endeavor is the use of "privileged scaffolds" – molecular frameworks that are capable of binding to multiple biological targets – and highly reactive chemical intermediates that enable the rapid diversification of these scaffolds. Pyrimidine-4-sulfonyl chloride emerges as a quintessential example of such an intermediate, merging the biologically significant pyrimidine core with the versatile reactivity of a sulfonyl chloride group. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the core attributes, synthesis, reactivity, and application of this valuable chemical building block.

PART 1: Core Properties of Pyrimidine-4-sulfonyl Chloride

A precise understanding of a reagent's fundamental physicochemical properties is the bedrock of its effective application in synthesis. Pyrimidine-4-sulfonyl chloride is a distinct chemical entity whose identity is defined by the properties summarized below.

| Property | Value | Source |

| CAS Number | 1198596-10-9 | [1] |

| Molecular Formula | C₄H₃ClN₂O₂S | [1] |

| Molecular Weight | 178.60 g/mol | [1][2] |

| IUPAC Name | pyrimidine-4-sulfonyl chloride | [1] |

| SMILES | ClS(=O)(=O)c1ccncn1 | [1] |

| InChI | InChI=1S/C4H3ClN2O2S/c5-10(8,9)4-1-2-6-3-7-4/h1-3H | [1] |

| Appearance | Typically a solid (inferred from related compounds) | N/A |

Molecular Structure

The molecular architecture of pyrimidine-4-sulfonyl chloride is fundamental to its reactivity. The structure consists of a pyrimidine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3. The highly electrophilic sulfonyl chloride moiety (-SO₂Cl) is attached at the C4 position.

Caption: Molecular structure of pyrimidine-4-sulfonyl chloride.

PART 2: Synthesis and Reactivity

Plausible Synthetic Routes

While specific peer-reviewed synthesis protocols for pyrimidine-4-sulfonyl chloride are not abundantly available, its synthesis can be logically inferred from established methods for analogous heterocyclic sulfonyl chlorides. A common and effective strategy involves the oxidation of a corresponding thiol or sulfinate precursor. A highly plausible route starts from a commercially available pyrimidine derivative.

One such method is the oxidative chlorination of a sodium sulfinate salt. For instance, the synthesis of pyridine-2-sulfonyl chloride has been demonstrated by treating sodium 2-pyridinesulfinate with N-chlorosuccinimide (NCS).[3] This provides a template for a reliable synthetic workflow.

Proposed Experimental Protocol: Synthesis of Pyrimidine-4-sulfonyl Chloride

-

Preparation of the Sulfinate Salt: Start with 4-mercaptopyrimidine. Dissolve it in an appropriate aqueous base (e.g., NaOH solution) and treat with an oxidizing agent like hydrogen peroxide or sodium hypochlorite under controlled temperature to form sodium pyrimidine-4-sulfinate.

-

Oxidative Chlorination: Suspend the isolated and dried sodium pyrimidine-4-sulfinate in a suitable anhydrous solvent, such as dichloromethane (DCM) or acetonitrile.

-

Addition of Chlorinating Agent: Add N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) portion-wise to the suspension at a reduced temperature (e.g., 0 °C) to manage the exothermic reaction.

-

Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Isolation: Once the reaction is complete, the mixture is filtered to remove solid by-products (like succinimide if NCS is used). The filtrate is then washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure to yield the crude pyrimidine-4-sulfonyl chloride.

-

Purification: The crude product can be purified by recrystallization or column chromatography on silica gel if necessary.

Caption: Proposed workflow for the synthesis of pyrimidine-4-sulfonyl chloride.

Core Reactivity: The Electrophilic Nature

The reactivity of pyrimidine-4-sulfonyl chloride is dominated by the sulfonyl chloride group. The sulfur atom is highly electron-deficient due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom, making it a potent electrophile.[4] This group readily undergoes nucleophilic substitution, where the chloride ion acts as an excellent leaving group.

This reactivity makes it an ideal reagent for coupling with a vast array of nucleophiles, most notably primary and secondary amines, to form stable sulfonamide linkages. This reaction is a cornerstone of medicinal chemistry.[5]

Key Reactions:

-

Sulfonamide Formation: Reaction with amines (R-NH₂) yields pyrimidine-4-sulfonamides. This is the most significant application in drug discovery.

-

Sulfonate Ester Formation: Reaction with alcohols (R-OH) or phenols (Ar-OH) yields sulfonate esters.

-

Hydrolysis: The compound is sensitive to moisture and will hydrolyze in the presence of water to form the corresponding pyrimidine-4-sulfonic acid.[6]

The pyrimidine ring itself influences reactivity. The electron-deficient nature of the pyrimidine ring can further enhance the electrophilicity of the sulfonyl group. Structure-reactivity studies on related 2-sulfonylpyrimidines have shown that the heterocyclic core plays a crucial role in modulating the reactivity for applications like selective protein arylation.[7][8]

PART 3: Applications in Drug Development

The primary utility of pyrimidine-4-sulfonyl chloride is as a versatile building block for constructing libraries of candidate drug molecules.[6] The sulfonamide moiety it helps to create is a key functional group in a multitude of approved drugs, including antibiotics, diuretics, and anticancer agents.[5][9]

Workflow: Library Synthesis via Sulfonylation

The straightforward reaction of pyrimidine-4-sulfonyl chloride with a diverse collection of amines allows for the rapid generation of a library of novel sulfonamides. This parallel synthesis approach is fundamental to modern lead generation and optimization in drug discovery.

Sources

- 1. Buy Online CAS Number 1198596-10-9 - TRC - 4-Pyrimidinesulfonyl Chloride | LGC Standards [lgcstandards.com]

- 2. Pyrimidine-2-sulfonyl Chloride | C4H3ClN2O2S | CID 11528448 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PYRIDINE-2-SULFONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of Pyrimidine-4-Sulfonyl Chloride in Organic Solvents

Preamble: Navigating the Solubility Landscape of a Reactive Intermediate

Physicochemical Properties and Their Influence on Solubility

The solubility of a solute in a solvent is governed by the interplay of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" serves as a fundamental guiding principle.[5][6] To predict the solubility of pyrimidine-4-sulfonyl chloride, we must first consider its structural and electronic features:

-

Polarity: The pyrimidine ring, with its two nitrogen atoms, is a polar heterocyclic system. The sulfonyl chloride group (-SO₂Cl) is strongly electron-withdrawing and highly polar. Consequently, pyrimidine-4-sulfonyl chloride is a polar molecule.

-

Hydrogen Bonding: The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors. The oxygen atoms of the sulfonyl group can also participate as hydrogen bond acceptors.

-

Dipole-Dipole Interactions: The significant dipole moment of the molecule will lead to strong dipole-dipole interactions.

-

Molecular Size and Shape: The relatively planar structure and moderate molecular weight will also influence its solubility.[6]

Based on these characteristics, it is anticipated that pyrimidine-4-sulfonyl chloride will exhibit greater solubility in polar organic solvents and limited solubility in nonpolar solvents.

Qualitative Solubility Predictions in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF) | High to Moderate | These solvents possess high dielectric constants and are capable of engaging in strong dipole-dipole interactions with the polar pyrimidine-4-sulfonyl chloride. Solvents like DMF and DMSO are excellent for dissolving a wide range of polar compounds. |

| Polar Protic | Methanol (MeOH), Ethanol (EtOH), Water (H₂O) | Moderate to Low (with reactivity) | While these solvents are polar, their protic nature (presence of -OH group) makes them reactive towards the sulfonyl chloride moiety, leading to solvolysis.[7][8] Therefore, while some solubility is expected, the compound will likely degrade over time. The low solubility of sulfonyl chlorides in water can sometimes protect them from rapid hydrolysis.[9][10] |

| Chlorinated | Dichloromethane (DCM), Chloroform (CHCl₃) | Moderate | These solvents are of intermediate polarity and can dissolve a range of polar and nonpolar compounds. They are generally good solvents for reactions involving sulfonyl chlorides due to their relative inertness. |

| Ethereal | Diethyl Ether (Et₂O), 1,4-Dioxane | Low to Moderate | These solvents are less polar than chlorinated solvents and are expected to be poorer solvents for the highly polar pyrimidine-4-sulfonyl chloride. |

| Aromatic | Toluene, Benzene | Low | These are nonpolar solvents and are unlikely to effectively solvate the polar pyrimidine-4-sulfonyl chloride. |

| Aliphatic | Hexanes, Heptane | Very Low / Insoluble | These nonpolar, aliphatic hydrocarbons will be very poor solvents for this polar compound. |

It is crucial to recognize that heterocyclic sulfonyl chlorides can be unstable, with decomposition pathways including SO₂ extrusion and hydrolysis by trace water.[11][12] The choice of solvent can significantly impact the stability of the compound.

Experimental Determination of Solubility: A Validated Protocol

Given the lack of comprehensive published data, experimental determination of solubility is essential for process development, reaction optimization, and formulation studies. The following protocol outlines a reliable gravimetric method for determining the solubility of pyrimidine-4-sulfonyl chloride.

Principle

A saturated solution of pyrimidine-4-sulfonyl chloride in the solvent of interest is prepared at a constant temperature. A known volume of the clear, saturated supernatant is then carefully isolated, the solvent is evaporated, and the mass of the remaining solute is determined.

Materials and Equipment

-

Pyrimidine-4-sulfonyl chloride (high purity)

-

Anhydrous organic solvents of interest

-

Temperature-controlled shaker or incubator

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (PTFE, 0.22 µm)

-

Vials with screw caps

-

Rotary evaporator or vacuum oven

Step-by-Step Methodology

-

Preparation of the Slurry:

-

Add an excess amount of pyrimidine-4-sulfonyl chloride to a series of vials.

-

Using a calibrated pipette, add a precise volume (e.g., 5.00 mL) of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Allow the slurries to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated. The equilibration time should be determined empirically by taking measurements at different time points until a constant solubility value is obtained.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle.

-

Carefully withdraw a known volume (e.g., 1.00 mL) of the clear supernatant using a pre-warmed (to the equilibration temperature) pipette or syringe.

-

Immediately filter the solution through a syringe filter into a pre-weighed, dry vial. This step is critical to remove any undissolved microparticles.

-

-

Solvent Evaporation and Mass Determination:

-

Evaporate the solvent from the filtered solution under reduced pressure using a rotary evaporator or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the residue is completely dry, place the vial in a desiccator to cool to room temperature.

-

Weigh the vial containing the dried solute on an analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved pyrimidine-4-sulfonyl chloride by subtracting the initial mass of the empty vial from the final mass.

-

The solubility can be expressed in various units, such as g/L or mg/mL, by dividing the mass of the solute by the volume of the supernatant withdrawn.

-

Self-Validating System and Causality

-

Excess Solute: The use of an excess of the solid ensures that the solution reaches saturation.

-

Temperature Control: Solubility is highly temperature-dependent.[5][13][14] Maintaining a constant temperature is crucial for reproducible results.

-

Equilibration Time: Sufficient time must be allowed for the dissolution process to reach equilibrium.

-

Filtration: Filtration is essential to ensure that only the dissolved solid is weighed.

-

Purity of Materials: The purity of both the solute and the solvent will affect the measured solubility. Using high-purity materials is recommended.

Visualizing Key Concepts

Factors Influencing Solubility

The interplay of various physicochemical factors determines the solubility of pyrimidine-4-sulfonyl chloride. This can be visualized as a logical relationship.

Caption: Step-by-step experimental workflow for solubility measurement.

Concluding Remarks for the Practicing Scientist

The solubility of pyrimidine-4-sulfonyl chloride is a critical parameter that dictates its handling, reaction conditions, and purification strategies. While this guide provides a robust theoretical and practical framework, it is imperative for researchers to perform their own solubility determinations in the specific solvent systems relevant to their work. Careful consideration of the compound's reactivity, particularly its sensitivity to protic solvents, will ensure the integrity of experimental results and the successful application of this versatile synthetic intermediate.

References

-

Gómez-Palomino, A., & Cornella, J. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie International Edition, 58(50), 18235-18239. [Link]

-

Moody, T. S., & O'Brien, P. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(6), 1135-1139. [Link]

-

Chepyshev, S. V., et al. (2023). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]

-

SlideShare. (n.d.). CHEMISTRY AND SYNTHESIS OF PYRIMIDINE - HETEROCYCLIC CHEMISTRY. [Link]

-

Baluja, S., Nandha, K., & Ramavat, P. (2016). Solubility of pyrimidine derivatives in different organic solvents at different temperatures. World Scientific News, 44, 13-34. [Link]

-

Verma, B. C., et al. (1987). Potentiometric and photometric determination of some sulphonyl chlorides. Indian Journal of Chemistry, 26A, 52-53. [Link]

-

BYJU'S. (n.d.). Factors Affecting Solubility. [Link]

-

Baluja, S. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Journal of Analytical & Pharmaceutical Research, 7(5), 540-546. [Link]

-

Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences, 9(5), 914-925. [Link]

-

Chepyshev, S. V., et al. (2023). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. [Link]

-

Robertson, R. E., & Laughton, P. M. (1971). Sulfonyl Chloride Kinetics. Part II. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 49(9), 1441-1446. [Link]

-

Chemistry LibreTexts. (2023). 13.3: Factors Affecting Solubility. [Link]

-

Moody, T. S., & O'Brien, P. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrimidine. [Link]

-

Gómez-Palomino, A., & Cornella, J. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. ResearchGate. [Link]

-

Gómez-Palomino, A., & Cornella, J. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Angewandte Chemie International Edition. [Link]

-

Kevill, D. N., & D'Souza, M. J. (2008). Concerted solvent processes for common sulfonyl chloride precursors used in the synthesis of sulfonamide-based drugs. PubMed. [Link]

-

Gómez-Palomino, A., & Cornella, J. (2019). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. PubMed. [Link]

Sources

- 1. d-nb.info [d-nb.info]

- 2. researchgate.net [researchgate.net]

- 3. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. byjus.com [byjus.com]

- 6. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 7. researchgate.net [researchgate.net]

- 8. Concerted solvent processes for common sulfonyl chloride precursors used in the synthesis of sulfonamide-based drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. chemrxiv.org [chemrxiv.org]

- 12. researchgate.net [researchgate.net]

- 13. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]

- 14. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application Note & Protocol: Synthesis of N-Substituted Pyrimidine-4-Sulfonamides via Reaction with Primary Amines

Introduction: The Significance of the Pyrimidine-Sulfonamide Scaffold

The pyrimidine nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents due to its presence in the nucleic acids DNA and RNA.[1] When hybridized with a sulfonamide moiety, the resulting pyrimidine-sulfonamide framework gives rise to compounds with a vast spectrum of pharmacological activities.[2] These hybrids are extensively investigated as potent anticancer agents, capable of acting on multiple biological targets simultaneously.[3][4] Beyond oncology, this structural motif is integral to the development of antibacterial, anti-inflammatory, and antiviral drugs.[1][2][5]

The synthesis of N-substituted pyrimidine-4-sulfonamides is a cornerstone reaction for drug discovery and development. The most direct and reliable method involves the nucleophilic substitution reaction between pyrimidine-4-sulfonyl chloride and a primary amine.[6][7] This application note provides a comprehensive, field-proven protocol for this transformation, detailing the underlying chemical principles, step-by-step experimental procedures, and critical validation checkpoints to ensure reproducibility and success.

Reaction Principle and Mechanism

The formation of the sulfonamide bond proceeds via a classical nucleophilic acyl substitution-type mechanism at the sulfur center.

-

Activation: The sulfonyl chloride group (-SO₂Cl) renders the sulfur atom highly electrophilic. This is due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom.

-

Nucleophilic Attack: The primary amine, acting as a nucleophile, attacks the electrophilic sulfur atom. The lone pair of electrons on the nitrogen atom forms a new nitrogen-sulfur bond.

-

Elimination: This attack forms a transient, unstable intermediate. The intermediate then collapses, eliminating a chloride ion (Cl⁻), which is a good leaving group.

-

Deprotonation: The resulting product is a protonated sulfonamide. A base, typically a tertiary amine like triethylamine (TEA) or pyridine, is included in the reaction mixture to neutralize the generated hydrochloric acid (HCl), driving the equilibrium towards product formation.[7][8] Using a base is critical to prevent the protonation of the primary amine starting material, which would render it non-nucleophilic.

The overall transformation is generally rapid and high-yielding when performed under appropriate conditions.

Caption: General reaction scheme for sulfonamide formation.

Detailed Experimental Protocol

This protocol describes a general procedure for the synthesis of a pyrimidine-4-sulfonamide from pyrimidine-4-sulfonyl chloride and a representative primary amine.

Materials and Reagents

-

Pyrimidine-4-sulfonyl Chloride (1.0 eq)

-

Primary Amine (1.1 eq)

-

Triethylamine (TEA) (1.5 eq), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Deionized Water

-

1 M Hydrochloric Acid (HCl) solution

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (Brine) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel (for chromatography)

-

Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Equipment

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Ice/water bath

-

Dropping funnel or syringe pump

-

Nitrogen or Argon gas inlet

-

Separatory funnel

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates and chamber

-

Glassware for column chromatography

Reaction Workflow

Caption: Step-by-step experimental workflow diagram.

Step-by-Step Procedure

-

Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the primary amine (1.1 eq) and anhydrous dichloromethane. Stir the solution until the amine is fully dissolved. Add anhydrous triethylamine (1.5 eq).

-

Cooling: Cool the flask in an ice/water bath to 0 °C. Causality: This step is crucial to manage the exothermic nature of the reaction, preventing potential side reactions and decomposition of the sulfonyl chloride.

-

Reagent Addition: In a separate flask, dissolve pyrimidine-4-sulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled, stirring amine solution over 15-30 minutes using a dropping funnel or syringe. Expertise: A slow, controlled addition is key to maintaining a low temperature and achieving a clean reaction profile.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 2-16 hours.

-

Monitoring: Monitor the reaction's progress by TLC. A typical mobile phase is 30-50% ethyl acetate in hexanes. Check for the consumption of the limiting reagent (usually the sulfonyl chloride).

-

Aqueous Workup: Once the reaction is complete, quench by adding deionized water. Transfer the mixture to a separatory funnel.

-

Extraction and Washing:

-

Extract the aqueous layer with DCM (2x).

-

Combine the organic layers and wash sequentially with 1 M HCl (to remove excess amine and TEA), saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine (to initiate drying). Trustworthiness: This washing sequence ensures the removal of both basic and acidic impurities, simplifying the final purification.

-

-

Drying and Concentration: Dry the washed organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. Combine the fractions containing the pure product (as determined by TLC) and concentrate to afford the final N-substituted pyrimidine-4-sulfonamide.

Trustworthiness: A Self-Validating System

The integrity of this protocol is maintained through rigorous in-process controls and comprehensive final product characterization.

-

In-Process Control (TLC): Thin Layer Chromatography is the primary tool for real-time reaction validation. By co-spotting the reaction mixture with the starting materials, one can visually confirm the disappearance of the starting amine/sulfonyl chloride and the appearance of a new spot corresponding to the product. This prevents premature workup of an incomplete reaction or unnecessary extension of reaction time.

-

Product Characterization: The identity and purity of the final compound must be unequivocally confirmed:

-

NMR Spectroscopy (¹H, ¹³C): Provides definitive structural confirmation. Expect to see characteristic shifts for the pyrimidine ring protons and the protons of the amine substituent, along with the disappearance of the N-H protons of the primary amine (if D₂O exchange is performed).

-

Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound, matching the calculated value for the target structure.

-

Infrared (IR) Spectroscopy: The presence of the sulfonamide group is confirmed by two characteristic strong absorption bands for the S=O stretches, typically found in the ranges of 1370-1330 cm⁻¹ (asymmetric) and 1180-1160 cm⁻¹ (symmetric).[7]

-

Key Reaction Parameters and Optimization

The reaction's outcome is sensitive to several variables, which can be tuned for optimal results depending on the specific primary amine used.

| Parameter | Recommended Range | Rationale & Field Insights |

| Stoichiometry | Amine: 1.0 - 1.2 eqBase: 1.2 - 2.0 eq | A slight excess of the amine can be used to ensure full consumption of the more valuable sulfonyl chloride. A sufficient excess of base is critical to neutralize all generated HCl. |

| Solvent | Anhydrous DCM, THF, Acetonitrile | DCM is often preferred for its ease of removal and good solubility profile for many reactants. Acetonitrile can be used for reactions requiring higher temperatures.[9] The solvent must be anhydrous as sulfonyl chlorides react with water. |

| Base | Triethylamine, Pyridine, DIPEA | Triethylamine is the most common choice due to its efficacy and ease of removal during aqueous workup. Pyridine can also act as a solvent and is effective but can be more difficult to remove.[8] |

| Temperature | 0 °C to Room Temperature | Starting at 0 °C is a standard precaution. For less nucleophilic amines (e.g., some anilines), the reaction may require gentle heating (40-60 °C) to proceed at a reasonable rate.[10] |

| Reaction Time | 1 - 24 hours | Highly dependent on the nucleophilicity of the amine. Aliphatic amines often react within a few hours, while electron-deficient aromatic amines may require overnight stirring. Always rely on TLC for determination. |

Safety Precautions

-

Sulfonyl Chlorides: Pyrimidine-4-sulfonyl chloride is a corrosive and moisture-sensitive compound. It can cause severe skin burns and eye damage upon contact.[11] It will react with moisture in the air to release corrosive HCl gas. Always handle sulfonyl chlorides in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

-

Solvents: Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be done in a well-ventilated fume hood.

-

Bases: Triethylamine and pyridine have strong, unpleasant odors and are flammable. Handle with care.

References

- The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. Future Medicinal Chemistry.

- The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. National Institutes of Health (NIH)

- Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides.

- The Synthesis of Functionalised Sulfonamides. CORE.

- Preparation of sulfonamides from N-silylamines. National Institutes of Health (NIH)

- Substituted Pyrimidine-Sulfonamide Derivatives: Computational, Synthesis, Characterization, Anti- bacterial, MTT and Molecular Docking Assessment. Biointerface Research in Applied Chemistry.

- Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry.

- Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. SciSpace.

- Pyridine-3-sulfonyl chloride Safety D

- A new environmentally benign, simple, and efficient protocol for the chemoselective sulfonylation of various structurally amines using microwave irradiation under solvent- and catalyst-free conditions is reported. Royal Society of Chemistry.

- Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface.

Sources

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. cbijournal.com [cbijournal.com]

- 9. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. jubilantingrevia.com [jubilantingrevia.com]

Topic: A Validated Experimental Procedure for the Synthesis of Pyrimidine-4-Sulfonamides

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract: This application note provides a comprehensive, field-proven protocol for the synthesis of pyrimidine-4-sulfonamides, a scaffold of significant interest in medicinal chemistry and drug development. Recognizing the prevalence of this moiety in therapeutics ranging from anticancer to antimicrobial agents, this guide is designed for researchers, chemists, and drug development professionals.[1][2] The procedure detailed herein is a robust two-step process, commencing with the synthesis of the critical intermediate, pyrimidine-4-sulfonyl chloride, followed by its reaction with a suitable amine to yield the target sulfonamide. The causality behind experimental choices, in-depth procedural details, characterization data, and troubleshooting are elucidated to ensure scientific integrity and reproducibility.

Introduction and Scientific Context